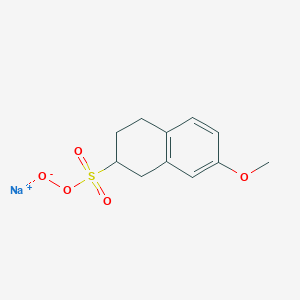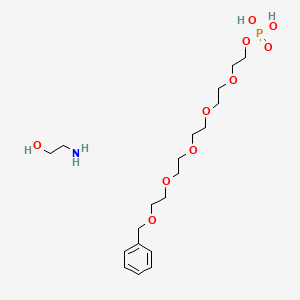
Einecs 309-001-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 309-001-3 es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que se consideraban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto es reconocido por sus diversas aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Einecs 309-001-3 implica reacciones químicas específicas y condiciones. Las rutas sintéticas detalladas y las condiciones de reacción suelen documentarse en la literatura científica y las patentes. Estos métodos a menudo requieren un control preciso de la temperatura, la presión y el uso de catalizadores específicos para obtener el producto deseado.
Métodos de producción industrial: La producción industrial de this compound se lleva a cabo a gran escala, a menudo involucrando procesos continuos para garantizar la eficiencia y la consistencia. Los métodos utilizados en entornos industriales pueden diferir ligeramente de la síntesis de laboratorio para adaptarse a la escala y las consideraciones económicas.
Análisis De Reacciones Químicas
Tipos de reacciones: Einecs 309-001-3 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son fundamentales para sus aplicaciones en diferentes campos.
Reactivos y condiciones comunes: Las reacciones que involucran this compound generalmente requieren reactivos y condiciones específicos. Por ejemplo, las reacciones de oxidación pueden involucrar el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, mientras que las reacciones de reducción pueden usar agentes reductores como el borohidruro de sodio.
Principales productos formados: Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y las condiciones utilizadas. Estos productos a menudo son intermediarios o compuestos finales utilizados en diversas aplicaciones.
Aplicaciones Científicas De Investigación
Einecs 309-001-3 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo química, biología, medicina e industria. En química, se utiliza como reactivo o intermedio en la síntesis de otros compuestos. En biología y medicina, se puede utilizar en el desarrollo de productos farmacéuticos o como una herramienta en estudios bioquímicos. Las aplicaciones industriales incluyen su uso en la producción de materiales, productos químicos y otros productos.
Mecanismo De Acción
El mecanismo de acción de Einecs 309-001-3 implica su interacción con objetivos moleculares y vías específicas. Estas interacciones pueden provocar diversos efectos, dependiendo del contexto en el que se utiliza el compuesto.
Propiedades
Número CAS |
99670-28-7 |
|---|---|
Fórmula molecular |
C19H36NO10P |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-aminoethanol;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C17H29O9P.C2H7NO/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;3-1-2-4/h1-5H,6-16H2,(H2,18,19,20);4H,1-3H2 |
Clave InChI |
ZIEKPWHVLMGFPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)





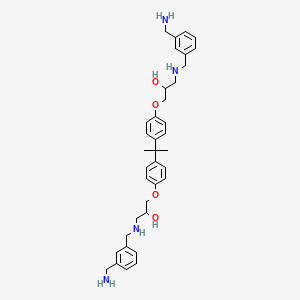
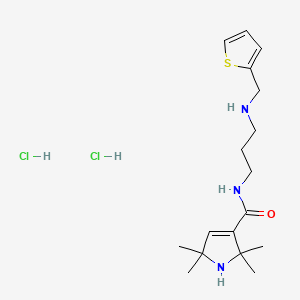

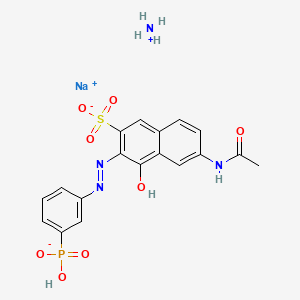
![[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate](/img/structure/B12698782.png)

